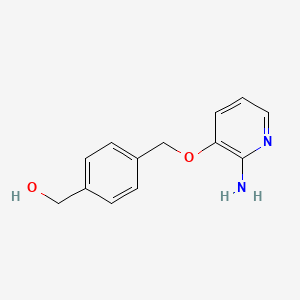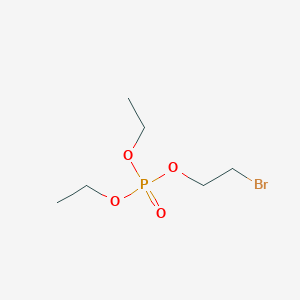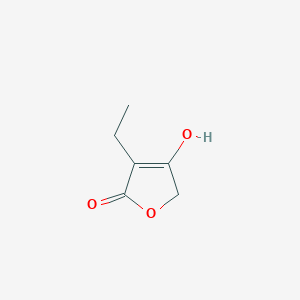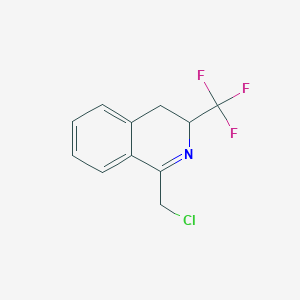
2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.192 g/mol . This compound is known for its unique structure, which includes a hydroxyimino group, a methoxyphenyl group, and an oxobutanamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-(hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide typically involves the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of an oxidizing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxyphenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide can be compared with other similar compounds, such as:
- 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide
- 2-(Hydroxyimino)-N-(4-methylphenyl)acetamide
- 2-Hydroxyimino-N-(4-nitrophenyl)acetamide
- 2-Hydroxyimino-N-(3-nitrophenyl)acetamide
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring
Propriétés
Formule moléculaire |
C11H12N2O4 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
3-hydroxy-N-(4-methoxyphenyl)-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)10(13-16)11(15)12-8-3-5-9(17-2)6-4-8/h3-6,14H,1-2H3,(H,12,15) |
Clé InChI |
WOIYULAWMZQTKM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)NC1=CC=C(C=C1)OC)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



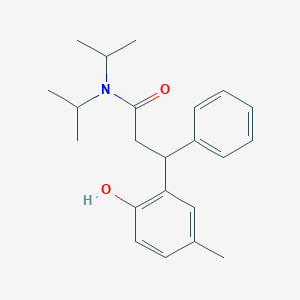
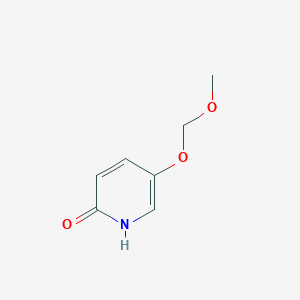
![Ethyl 5-methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylate](/img/structure/B8349667.png)
